

Independent Verification of Teflaro (Ceftaroline Fosamil) Efficacy Data: A Comparative Guide

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Compound of Interest

Compound Name: Teflaro
CAS No.: 866021-48-9
Cat. No.: B1663062

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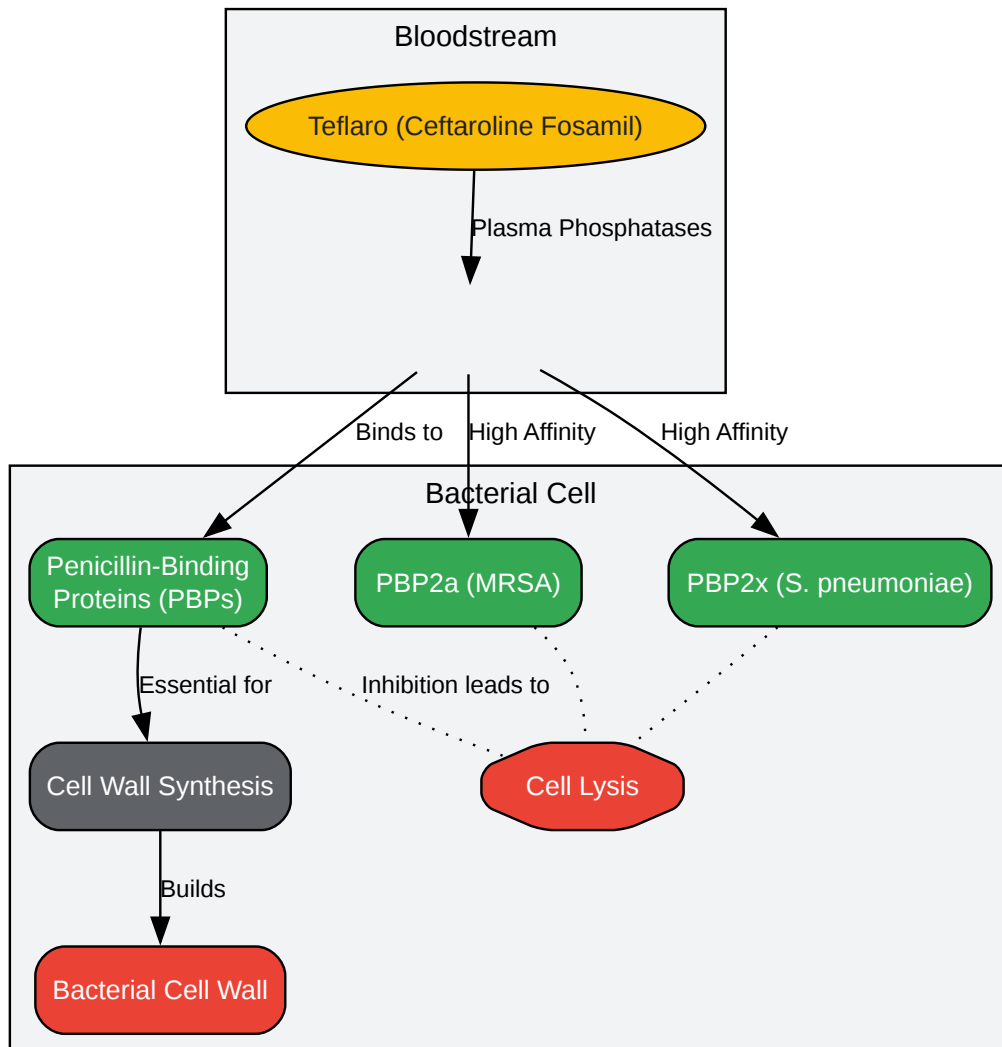
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published efficacy data for **Teflaro** (ceftaroline fosamil), a cephalosporin antibiotic, against other alternatives in the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). The information is compiled from pivotal clinical trials and in-vitro studies to support independent verification and further research.

Mechanism of Action

Teflaro is a prodrug that is rapidly converted in the body to its active form, ceftaroline.[1] Like other β -lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It achieves this by binding to essential enzymes known as penicillin-binding proteins (PBPs).[1] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in *Staphylococcus aureus* (MRSA), and PBP2x in *Streptococcus pneumoniae*, which can confer resistance to other β -lactams.[1]

Teflaro (Ceftaroline Fosamil) Mechanism of Action



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Mechanism of Action of **Teflaro**

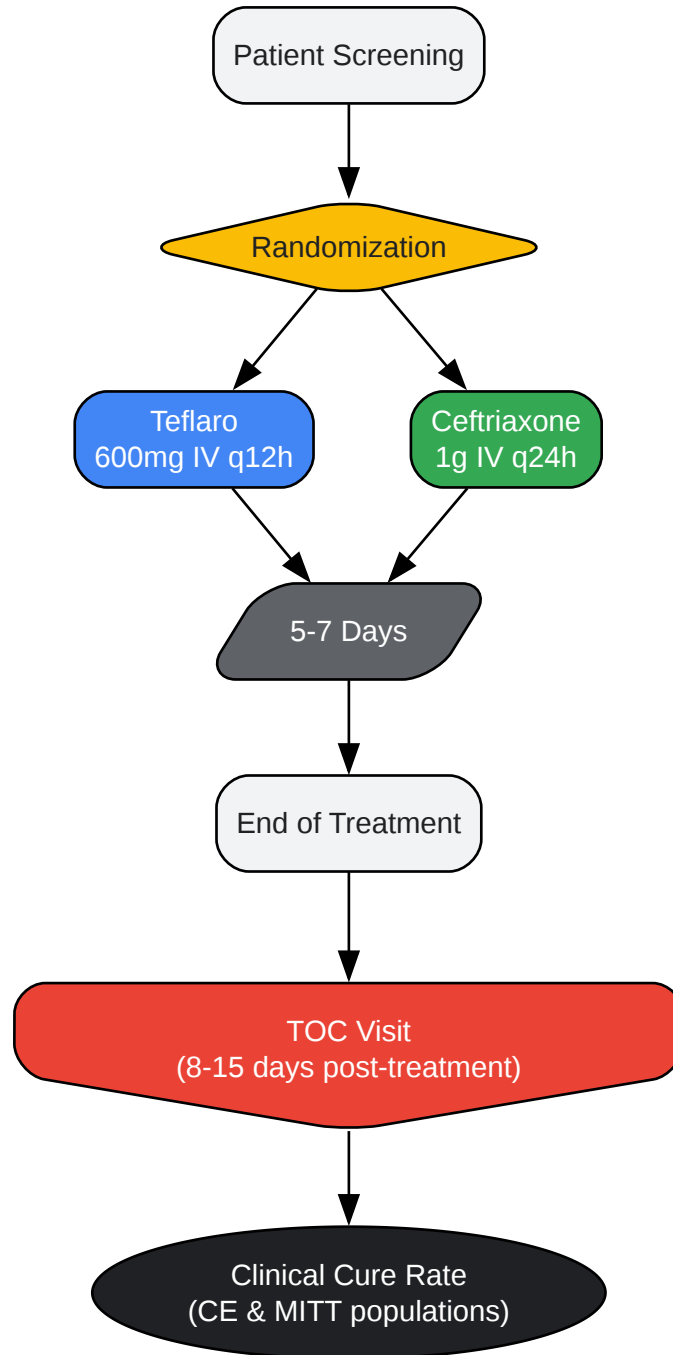
Efficacy in Community-Acquired Bacterial Pneumonia (CABP)

The efficacy of **Teflaro** in treating CABP was primarily established in two Phase III, randomized, double-blind, multicenter trials: FOCUS 1 and FOCUS 2.^{[2][3]} These studies compared the efficacy and safety of ceftaroline fosamil with ceftriaxone.

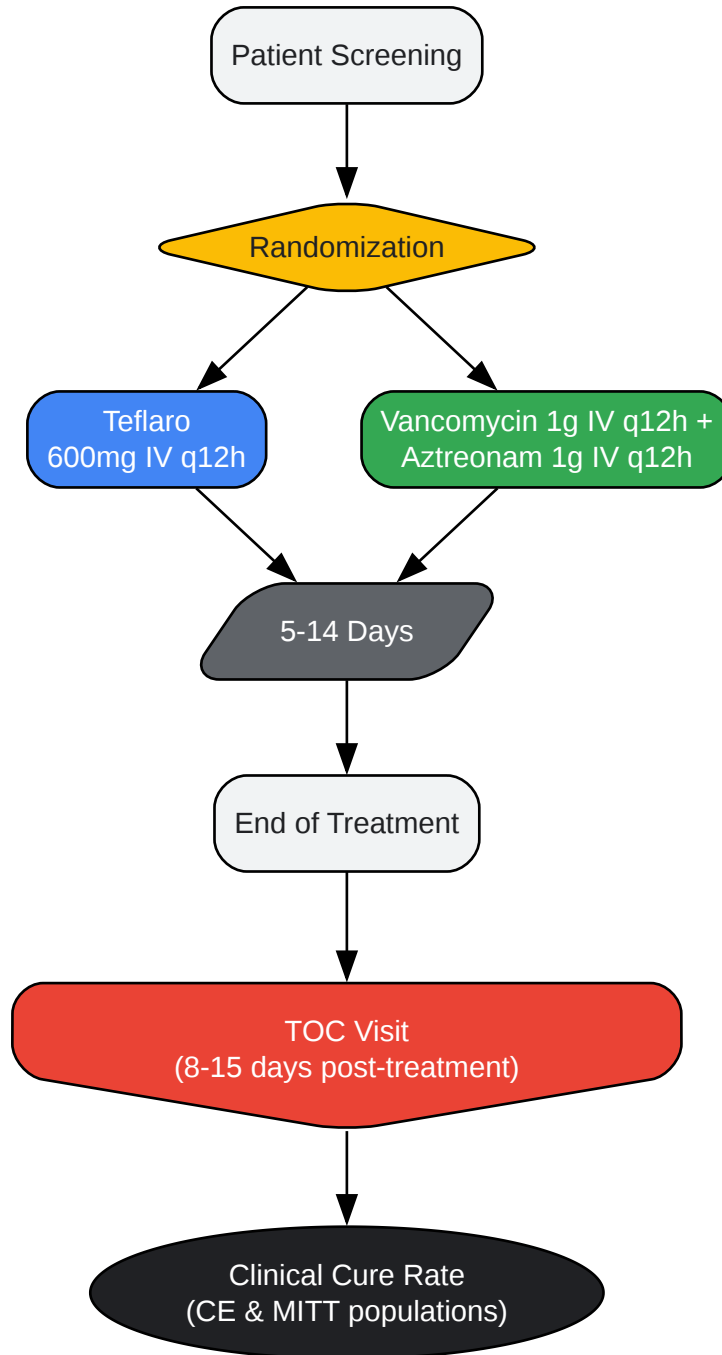
Experimental Protocol: FOCUS 1 & 2 Trials

- Objective: To demonstrate the non-inferiority of ceftaroline fosamil compared to ceftriaxone in treating hospitalized adult patients with CABP of Pneumonia Outcomes Research Team (PORT) risk class III or IV.^{[4][5]}
- Study Design: Randomized, double-blind, multicenter, active-controlled trials.^{[2][3]}
- Patient Population: Adults hospitalized with a diagnosis of CABP requiring intravenous (IV) therapy.^[6]
- Treatment Arms:^[3]
 - **Teflaro**: 600 mg administered intravenously every 12 hours for 5 to 7 days.
 - Ceftriaxone: 1 g administered intravenously every 24 hours for 5 to 7 days.
- Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 8 to 15 days after the last dose of the study drug, in the clinically evaluable (CE) and modified intent-to-treat (MITT) populations.^[4]

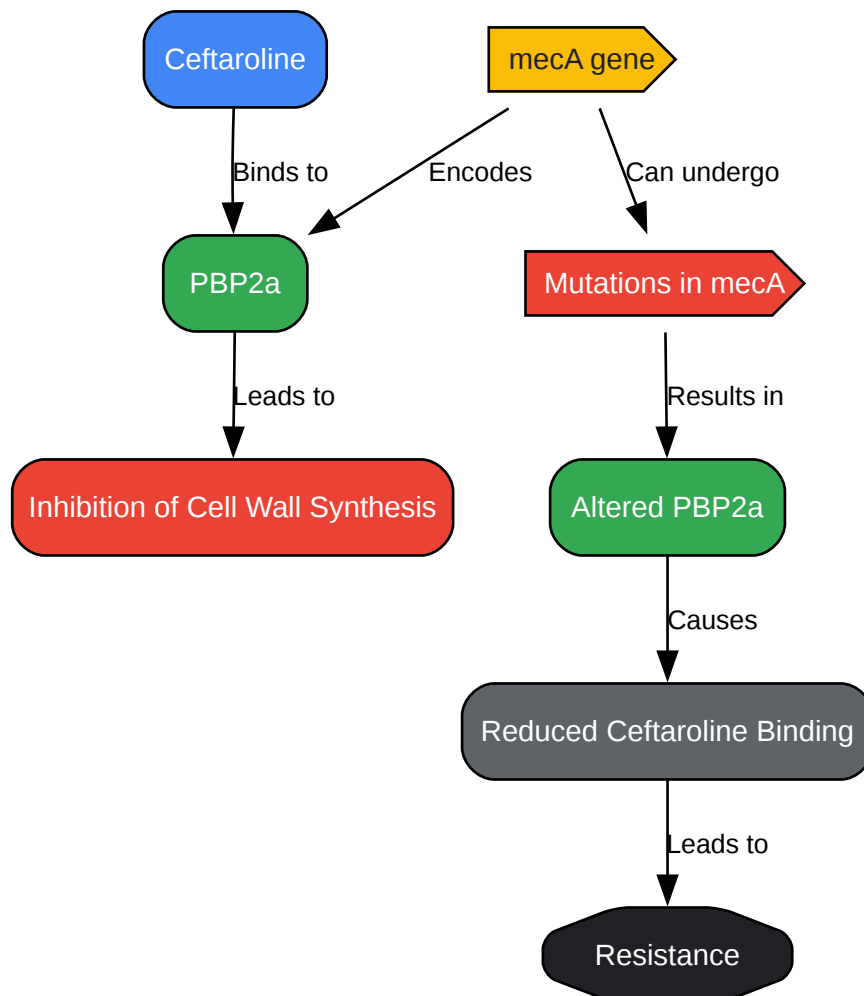
FOCUS 1 & 2 Clinical Trial Workflow



CANVAS 1 & 2 Clinical Trial Workflow



Logical Relationship of MRSA Resistance to Teflaro



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- [4. researchgate.net \[researchgate.net\]](#)
- [5. FOCUS 1: a randomized, double-blinded, multicentre, Phase III trial of the efficacy and safety of ceftaroline fosamil versus ceftriaxone in community-acquired pneumonia - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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